molecular formula C12H16N4O B1439941 1-butyl-3-hydrazinoquinoxalin-2(1H)-one CAS No. 1211428-98-6

1-butyl-3-hydrazinoquinoxalin-2(1H)-one

Cat. No.: B1439941
CAS No.: 1211428-98-6
M. Wt: 232.28 g/mol
InChI Key: SNCWOKXEOSEZIG-UHFFFAOYSA-N
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Description

1-butyl-3-hydrazinoquinoxalin-2(1H)-one is an organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazine ring This specific compound features a butyl group at the first position, a hydrazino group at the third position, and a carbonyl group at the second position of the quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-butyl-3-hydrazinoquinoxalin-2(1H)-one can be synthesized through several methods. One common approach involves the reaction of 1-butylquinoxalin-2(1H)-one with hydrazine hydrate. The reaction typically occurs under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

1-butylquinoxalin-2(1H)-one+hydrazine hydrateThis compound\text{1-butylquinoxalin-2(1H)-one} + \text{hydrazine hydrate} \rightarrow \text{this compound} 1-butylquinoxalin-2(1H)-one+hydrazine hydrate→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-butyl-3-hydrazinoquinoxalin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy derivatives.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-butyl-3-hydrazinoquinoxalin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-butyl-3-hydrazinoquinoxalin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The hydrazino group can form hydrogen bonds or coordinate with metal ions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-butylquinoxalin-2(1H)-one: Lacks the hydrazino group, making it less reactive in certain chemical reactions.

    3-hydrazinoquinoxalin-2(1H)-one: Lacks the butyl group, which may affect its solubility and biological activity.

    1-methyl-3-hydrazinoquinoxalin-2(1H)-one: Similar structure but with a methyl group instead of a butyl group, leading to different physical and chemical properties.

Uniqueness

1-butyl-3-hydrazinoquinoxalin-2(1H)-one is unique due to the presence of both the butyl and hydrazino groups, which confer specific reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research fields.

Properties

IUPAC Name

1-butyl-3-hydrazinylquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-2-3-8-16-10-7-5-4-6-9(10)14-11(15-13)12(16)17/h4-7H,2-3,8,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCWOKXEOSEZIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C(C1=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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